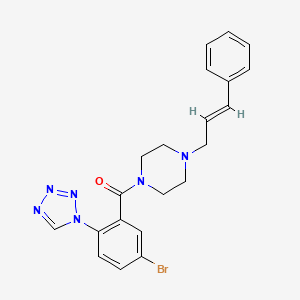
C21H21BrN6O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound C21H21BrN6O N-(3-bromophenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[4,3-g]quinazolin-5-amine pyrazoloquinazolines , which are characterized by their fused pyrazole and quinazoline rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C21H21BrN6O typically involves multiple steps, starting with the construction of the pyrazoloquinazoline core. One common approach is to start with a suitable precursor containing the bromophenyl group, which undergoes a series of reactions including nitration, reduction, and cyclization to form the final compound. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of This compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
C21H21BrN6O: can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of This compound might yield oxidized derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
C21H21BrN6O: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a probe or inhibitor in biological studies.
Medicine: : It has potential therapeutic applications, possibly as an antiviral or anticancer agent.
Industry: : It could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which C21H21BrN6O exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects in biological systems. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
C21H21BrN6O: can be compared to other pyrazoloquinazoline derivatives, which share similar structural features but may differ in their substituents or functional groups. These differences can lead to variations in their chemical reactivity, biological activity, and potential applications. Some similar compounds include:
C21H21ClN6O: : A chloro-substituted analog.
C21H21F2N6O: : A difluoro-substituted analog.
C21H21I2N6O: : An iodine-substituted analog.
Each of these compounds may exhibit unique properties and applications based on their structural differences.
Properties
Molecular Formula |
C21H21BrN6O |
|---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
[5-bromo-2-(tetrazol-1-yl)phenyl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H21BrN6O/c22-18-8-9-20(28-16-23-24-25-28)19(15-18)21(29)27-13-11-26(12-14-27)10-4-7-17-5-2-1-3-6-17/h1-9,15-16H,10-14H2/b7-4+ |
InChI Key |
DLWXNRWDBIUCDO-QPJJXVBHSA-N |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4 |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















